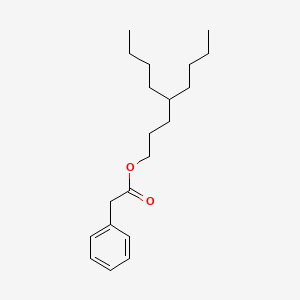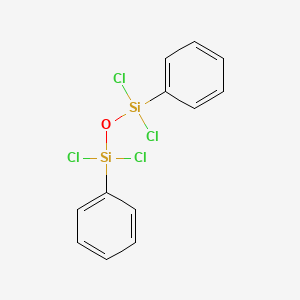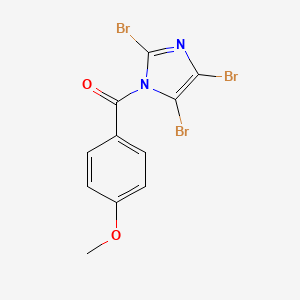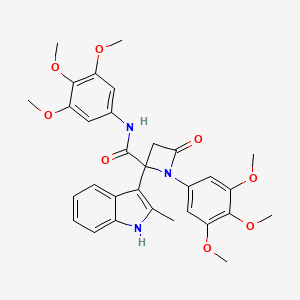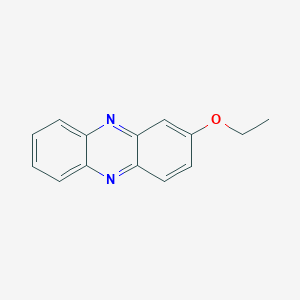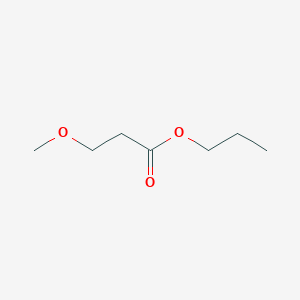
Propyl 3-methoxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 3-methoxypropanoate is an organic compound with the molecular formula C7H14O3. It is an ester derived from the reaction between propanol and 3-methoxypropanoic acid. This compound is known for its pleasant fruity odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 3-methoxypropanoate can be synthesized through the esterification reaction between propanol and 3-methoxypropanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then purified through distillation to obtain the pure ester .
Chemical Reactions Analysis
Types of Reactions
Propyl 3-methoxypropanoate, like other esters, undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding alcohol and carboxylic acid.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, producing a different ester.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Transesterification: Catalysts such as sodium methoxide (NaOCH3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Major Products Formed
Hydrolysis: Propanol and 3-methoxypropanoic acid.
Transesterification: A different ester and an alcohol.
Reduction: Propanol and 3-methoxypropanol.
Scientific Research Applications
Propyl 3-methoxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s esters are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of propyl 3-methoxypropanoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which may then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxypropanoate: Similar structure but with a methyl group instead of a propyl group.
Ethyl 3-methoxypropanoate: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
Propyl 3-methoxypropanoate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its longer carbon chain compared to methyl and ethyl esters results in different boiling points, solubility, and reactivity, making it suitable for specific applications .
Properties
CAS No. |
5349-56-4 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
propyl 3-methoxypropanoate |
InChI |
InChI=1S/C7H14O3/c1-3-5-10-7(8)4-6-9-2/h3-6H2,1-2H3 |
InChI Key |
JCMFJIHDWDKYIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



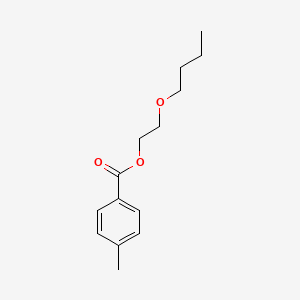
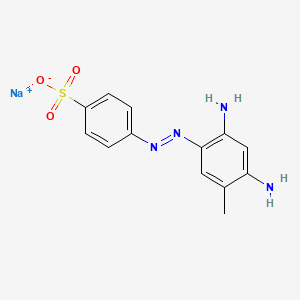
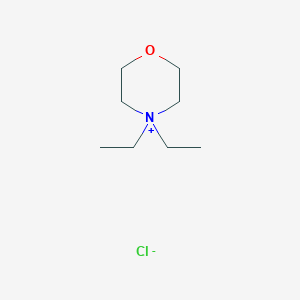
![1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene](/img/structure/B14729689.png)

![Methyl 3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoate](/img/structure/B14729704.png)
![N-benzyl-N-[[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]methyl]-2-phenoxyacetamide](/img/structure/B14729707.png)
